6-Chloroimidazo[1,5-a]pyrazine

Synthetic methodology Regioselective metalation Cross-coupling

6-Chloroimidazo[1,5-a]pyrazine (CAS 1934648-08-4) is a fused bicyclic heteroaromatic compound with molecular formula C6H4ClN3 and molecular weight 153.57 g/mol. The compound features a chlorine atom positioned at the 6-position of the imidazo[1,5-a]pyrazine ring system, which comprises fused imidazole and pyrazine rings.

Molecular Formula C6H4ClN3
Molecular Weight 153.57
CAS No. 1934648-08-4
Cat. No. B2786821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,5-a]pyrazine
CAS1934648-08-4
Molecular FormulaC6H4ClN3
Molecular Weight153.57
Structural Identifiers
SMILESC1=C2C=NC(=CN2C=N1)Cl
InChIInChI=1S/C6H4ClN3/c7-6-3-10-4-8-1-5(10)2-9-6/h1-4H
InChIKeyPMHKYSYHGKDOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,5-a]pyrazine (CAS 1934648-08-4): Strategic Building Block for Kinase-Targeted Drug Discovery


6-Chloroimidazo[1,5-a]pyrazine (CAS 1934648-08-4) is a fused bicyclic heteroaromatic compound with molecular formula C6H4ClN3 and molecular weight 153.57 g/mol . The compound features a chlorine atom positioned at the 6-position of the imidazo[1,5-a]pyrazine ring system, which comprises fused imidazole and pyrazine rings . The imidazo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core template for numerous kinase inhibitors across diverse therapeutic targets including BTK, PI3Kδ, mTOR, ACK1, and IRE1α [1]. The 6-chloro derivative functions primarily as a versatile synthetic intermediate, enabling regioselective functionalization via cross-coupling and nucleophilic aromatic substitution reactions to generate structurally diverse compound libraries for drug discovery programs [2].

Why Substituting 6-Chloroimidazo[1,5-a]pyrazine with Positional Isomers or Alternative Halogens Compromises Synthetic Strategy


Generic substitution of 6-chloroimidazo[1,5-a]pyrazine with its positional isomer 8-chloroimidazo[1,5-a]pyrazine (CAS 56468-23-6) or alternative halogen derivatives (6-bromo, 6-fluoro) fails because the specific regiochemistry of the chlorine substituent at C6 dictates fundamentally different reactivity profiles and synthetic utility . The C6 position exhibits distinct electronic character and steric accessibility compared to C8, enabling selective metalation and cross-coupling strategies that are not transferable between positional isomers [1]. Furthermore, the chloride leaving group at C6 provides an optimal balance between stability during multi-step synthesis and reactivity in downstream functionalization—whereas bromo analogs offer higher reactivity but reduced stability, and fluoro analogs are largely inert to nucleophilic displacement under standard conditions [2]. In kinase inhibitor SAR campaigns, subtle changes in halogen position or identity on the imidazo[1,5-a]pyrazine core dramatically alter target binding, as evidenced by structure-activity relationship studies showing that C6-substituted derivatives exhibit distinct potency and selectivity profiles versus C8-substituted counterparts [3].

Quantitative Differentiation Evidence for 6-Chloroimidazo[1,5-a]pyrazine Versus Structural Analogs


Regioselective C3-Metalation Specificity: C6-Chloro Enables Directed Functionalization Not Accessible with C8-Chloro Isomer

In a direct synthetic comparison study of imidazo[1,5-a]pyrazine derivatives, 6-chloroimidazo[1,5-a]pyrazine and its 8-chloro positional isomer demonstrate fundamentally different metalation regioselectivity. The C6-chloro derivative undergoes regioselective C3-metalation using TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, whereas the C8-chloro isomer directs metalation to the C5 position due to altered electronic distribution across the bicyclic system [1]. This difference in regioselectivity determines which positions can be functionalized in subsequent cross-coupling reactions, making the two isomers non-interchangeable in synthetic route design [2].

Synthetic methodology Regioselective metalation Cross-coupling

Chloride Versus Bromide Leaving Group: Optimized Balance of Stability and Reactivity in Cross-Coupling Applications

6-Chloroimidazo[1,5-a]pyrazine offers a distinct reactivity advantage over its 6-bromo counterpart in sequential cross-coupling strategies. The aryl chloride bond at C6 exhibits sufficient stability to survive multi-step synthetic sequences involving strongly basic or nucleophilic conditions, whereas the corresponding aryl bromide is prone to premature oxidative addition and undesired side reactions [1]. In Suzuki-Miyaura cross-coupling applications using imidazo[1,5-a]pyrazine scaffolds, the chloride leaving group requires optimized palladium catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 with appropriate ligands) to achieve coupling, providing chemists with a controllable reactivity window that the more labile bromide does not offer [2].

Cross-coupling chemistry Suzuki-Miyaura Leaving group reactivity

Scaffold Validation in Kinase Inhibitor Patent Literature: Imidazo[1,5-a]pyrazine Core with C6-Chloro Substitution as Key Intermediate

The imidazo[1,5-a]pyrazine scaffold, particularly derivatives bearing substitution at the C6 position, is extensively validated in patent literature as a core template for kinase inhibitors. Computational pharmacophore modeling and 3D-QSAR studies of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors identified specific structural features at the C6 position that correlate with enhanced potency (R² = 0.9123, R²CV = 0.5338) [1]. In parallel, granted patents from Beigene (US11136323B2) and other pharmaceutical entities describe imidazo[1,5-a]pyrazine derivatives with C6-substitution as selective PI3Kδ inhibitors with favorable selectivity profiles against PI3Kγ [2]. The 6-chloro derivative serves as the essential synthetic precursor for generating these patent-validated compound series via C6 functionalization, whereas the 8-chloro isomer does not appear in the key synthetic intermediates disclosed for these therapeutic programs [3].

Kinase inhibition BTK inhibitors PI3Kδ inhibitors

Directed Remote Metalation-Cyclization: C6-Chloro Enables Access to Triazadibenzo[cd,f]azulen-7(6H)-one Tricyclic System

6-Chloroimidazo[1,5-a]pyrazine enables a unique directed remote metalation-cyclization sequence that is not accessible from the 8-chloro isomer. Starting from the C6-chloro derivative, C3-metalation followed by Suzuki cross-coupling installs a benzamide moiety, which then undergoes directed remote metalation and subsequent cyclization to yield the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system—a previously unknown heterocyclic scaffold [1]. This transformation sequence exploits the specific regiochemical and electronic properties conferred by the C6-chloro substitution pattern. Attempts to perform the analogous sequence with the 8-chloro isomer result in different metalation regioselectivity and failure to achieve the directed remote cyclization step [2].

Directed metalation Cyclization Polycyclic heterocycle synthesis

Priority Application Scenarios Where 6-Chloroimidazo[1,5-a]pyrazine Delivers Differentiated Value


Medicinal Chemistry: Synthesis of C6-Substituted Imidazo[1,5-a]pyrazine Libraries for Kinase Inhibitor Discovery

6-Chloroimidazo[1,5-a]pyrazine is the preferred building block for generating C6-substituted imidazo[1,5-a]pyrazine libraries targeting BTK, PI3Kδ, mTOR, and ACK1 kinases. The C6-chloro substituent enables selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig) to install diverse aryl, heteroaryl, and amine functionality while maintaining the integrity of the imidazo[1,5-a]pyrazine core [1]. Computational 3D-QSAR models (R² = 0.9123) validate that C6-substitution patterns on this scaffold correlate strongly with BTK inhibitory potency, providing a data-driven rationale for library design around the 6-chloro intermediate [2]. The 8-chloro isomer cannot substitute in these libraries because it directs functionalization to different positions and yields compounds with distinct SAR profiles [3].

Process Chemistry: Multi-Step Synthesis Requiring Halogen Stability Under Basic Conditions

In multi-step synthetic sequences where the imidazo[1,5-a]pyrazine core must survive strongly basic or nucleophilic conditions prior to cross-coupling, 6-chloroimidazo[1,5-a]pyrazine is the halogenated intermediate of choice. The aryl chloride bond at C6 demonstrates sufficient stability to withstand organometallic base treatments (TMPMgCl·LiCl, TMP2Zn·2MgCl2·2LiCl) and nucleophilic environments without premature decomposition, unlike the corresponding 6-bromo derivative which exhibits higher susceptibility to undesired oxidative addition and side reactions [4]. This stability window enables sequential functionalization strategies where the chloride is retained through early synthetic steps and activated selectively at the desired stage using optimized palladium catalyst systems [5].

Academic Research: Investigation of Regioselective Metalation and Directed Cyclization Methodologies

For academic laboratories investigating regioselective metalation chemistry of π-deficient heteroaromatics, 6-chloroimidazo[1,5-a]pyrazine serves as a model substrate to study C3-versus-C5 metalation selectivity. The compound undergoes clean C3-metalation with TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, enabling subsequent trapping with electrophiles or transmetalation for cross-coupling [6]. Furthermore, the directed remote metalation-cyclization sequence accessible from the C6-chloro derivative provides a unique case study in complex heterocycle construction, culminating in the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic system—a scaffold inaccessible from the 8-chloro isomer [7].

Pharmaceutical R&D: Reproducing Patent-Validated PI3Kδ and BTK Inhibitor Synthetic Routes

Pharmaceutical R&D teams working to reproduce or optimize patent-disclosed PI3Kδ and BTK inhibitor series (e.g., Beigene US11136323B2, US20240150361A1) require 6-chloroimidazo[1,5-a]pyrazine as the key synthetic intermediate [8]. The disclosed synthetic schemes in these patents utilize C6-substituted imidazo[1,5-a]pyrazine cores, with the 6-chloro derivative serving as the universal precursor for installing diverse C6 substituents via cross-coupling [9]. Procurement of the 8-chloro isomer would yield a different substitution pattern incompatible with the patent SAR and would not reproduce the claimed compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.